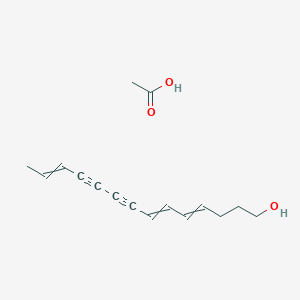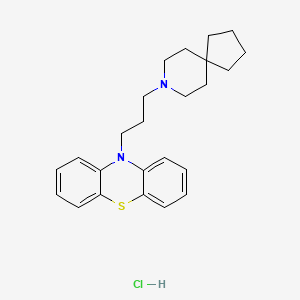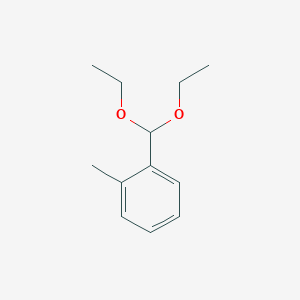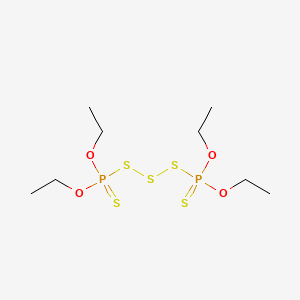![molecular formula C15H26N2O B14724555 4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol CAS No. 5427-40-7](/img/structure/B14724555.png)
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with a dibutylamino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol typically involves the reaction of 2-methyl-3-hydroxypyridine with dibutylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
化学反応の分析
Types of Reactions
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[(Dibutylamino)methyl]benzenethiol
- 4-(Dimethylamino)benzaldehyde
- 5-[(Dibutylamino)methyl]-4-pyrimidinecarboxylic acid
Uniqueness
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
CAS番号 |
5427-40-7 |
|---|---|
分子式 |
C15H26N2O |
分子量 |
250.38 g/mol |
IUPAC名 |
4-[(dibutylamino)methyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C15H26N2O/c1-4-6-10-17(11-7-5-2)12-14-8-9-16-13(3)15(14)18/h8-9,18H,4-7,10-12H2,1-3H3 |
InChIキー |
BQMPHVPRLTVKCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC1=C(C(=NC=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)


![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)








